10-Norparvulenone
Overview
Description
10-Norparvulenone is a fungal metabolite originally isolated from Microsphaeropsis . It has been found to decrease viral sialidase activity in, and increase survival of, MDCK cells infected with the mouse-adapted influenza virus A/PR/8/34 when used at a concentration of 1 µg/ml .
Synthesis Analysis
The synthesis of 10-Norparvulenone has been achieved starting from commercially available m-methoxyphenol, hinging on a xanthate-mediated addition-cyclization sequence for the construction of the alpha-tetralone subunit . This method has been used in the total synthesis of several natural products containing the tetralone subunit .Molecular Structure Analysis
The molecular structure of 10-Norparvulenone is 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone . The molecular formula is C12H14O5 and the formula weight is 238.2 .Physical And Chemical Properties Analysis
10-Norparvulenone is a solid substance . It is soluble in dichloromethane, DMSO, ethanol, and methanol .Scientific Research Applications
Synthesis and Chemical Properties
- Total Synthesis: A study by Cordero Vargas et al. (2003) detailed the total synthesis of 10-norparvulenone. This synthesis started from m-methoxyphenol and utilized a xanthate-mediated addition-cyclization sequence, highlighting a method to construct the alpha-tetralone subunit of 10-norparvulenone.
Biological and Pharmacological Activities
Antibacterial Activity
In a study by Wijeratne et al. (2015), 10-norparvulenone was identified as one of the fungal metabolites isolated from Pulvinula sp. 11120, an endophytic fungal strain. This metabolite exhibited antibacterial activity against E. coli, demonstrating its potential in addressing bacterial infections.
Anti-Influenza Virus Activity
A study by Fukami et al. (2000) identified 10-norparvulenone as an anti-influenza virus compound. Isolated from the culture broths of fungi, 10-norparvulenone showed effectiveness in inhibiting the replication of the influenza virus, suggesting its potential use as a new anti-influenza drug.
Chemical Derivatives and Related Compounds
- Related Fungal Metabolites: The study by Wijeratne et al. (2015) also identified other related fungal metabolites alongside 10-norparvulenone. These compounds, including graminin B and other furanones, have diverse biological activities that could be relevant in pharmaceutical research.
Mechanism of Action
Safety and Hazards
10-Norparvulenone is not for human or veterinary use . After inhalation, it is recommended to supply fresh air and consult a doctor in case of complaints. It generally does not irritate the skin. After eye contact, it is recommended to rinse the opened eye for several minutes under running water. If symptoms persist after swallowing, consult a doctor .
properties
IUPAC Name |
4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSUIALRPVXVTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=O)CCC(C2=C1)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346895 | |
Record name | (±)-10-Norparvulenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
618104-32-8 | |
Record name | (±)-10-Norparvulenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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